molecular formula C21H24N6O4S B2916486 Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852376-20-6

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2916486
CAS No.: 852376-20-6
M. Wt: 456.52
InChI Key: HPPNWOYRPPGFJK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolopyridazine core, along with the piperazine and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl group and the piperazine moiety. The final step involves the esterification of the carboxylate group with ethyl alcohol.

    Formation of Triazolopyridazine Core: The synthesis begins with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine ring system.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with 4-methoxyphenyl halides.

    Attachment of Piperazine Moiety: The piperazine ring is incorporated via nucleophilic substitution or coupling reactions with the triazolopyridazine intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic or basic conditions to yield the target compound.

Chemical Reactions Analysis

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyridazine ring or the methoxyphenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the piperazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can inhibit enzyme activity by binding to the active site, while the methoxyphenyl group can enhance binding affinity and selectivity. The piperazine moiety can modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other triazolopyridazine derivatives, such as:

    Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: Similar structure but lacks the piperazine moiety.

    4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine: Similar structure but with an amide group instead of an ester.

The uniqueness of this compound lies in its combination of the triazolopyridazine core, methoxyphenyl group, piperazine moiety, and ester functionality, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-3-31-21(29)26-12-10-25(11-13-26)19(28)14-32-18-9-8-17-22-23-20(27(17)24-18)15-4-6-16(30-2)7-5-15/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPNWOYRPPGFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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